1-(Piperidin-4-yl)imidazolidin-2-one
Overview
Description
“1-(Piperidin-4-yl)imidazolidin-2-one” is a chemical compound with the molecular formula C8H15N3O . It is also known by other names such as “1-(4-piperidinyl)-2-imidazolidinone” and "1-piperidin-4-ylimidazolidin-2-one" .
Synthesis Analysis
The synthesis of piperidin-4-one derivatives, including “1-(Piperidin-4-yl)imidazolidin-2-one”, has been achieved through an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation . The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring has also been reported .Molecular Structure Analysis
The molecular structure of “1-(Piperidin-4-yl)imidazolidin-2-one” consists of a piperidine ring attached to an imidazolidin-2-one group . The InChI code for this compound is "1S/C8H15N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h7,9H,1-6H2,(H,10,12)" .Physical And Chemical Properties Analysis
“1-(Piperidin-4-yl)imidazolidin-2-one” has a molecular weight of 169.22 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound’s XLogP3-AA value is -0.5, suggesting it has moderate water solubility .Scientific Research Applications
Synthesis and Pharmaceutical Development
1-(Piperidin-4-yl)imidazolidin-2-one serves as a key substructure in the development of various pharmaceutical compounds. For example, it is a privileged substructure in more than 1000 unique CGRP receptor antagonists, with research demonstrating efficient synthesis routes for this compound (Leahy et al., 2012). Additionally, derivatives of this compound have been synthesized and evaluated for potential anti-Alzheimer's activity, highlighting its importance in the design of new therapeutic agents (Gupta et al., 2020).
Cancer Research
This compound is also explored in cancer research. A study on novel anaplastic lymphoma kinase inhibitors mentioned a derivative of 1-(Piperidin-4-yl)imidazolidin-2-one, highlighting its relevance in developing treatments for cancer (Teffera et al., 2013). Additionally, research on synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones showed selective antitumoral activity in vitro against glioblastoma multiforme, a primary brain tumor (da Silveira et al., 2017).
Antibacterial Studies
The compound's derivatives have also been studied for their antibacterial properties. Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed moderate to significant antibacterial activity (Khalid et al., 2016).
Miscellaneous Applications
Other research applications include the development of subtype-selective NMDA receptor ligands (Wright et al., 1999), synthesis of novel 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives as potential antitubercular agents (Raju et al., 2020), and the creation of fluorescent pH sensors (Cui et al., 2004).
Safety And Hazards
While specific safety and hazard information for “1-(Piperidin-4-yl)imidazolidin-2-one” is not available, general safety measures for handling similar compounds include avoiding inhalation, ingestion, and skin contact . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Future Directions
The future directions for research on “1-(Piperidin-4-yl)imidazolidin-2-one” could involve further exploration of its synthesis, properties, and potential applications. For instance, the modulation of the amide substituent and of the benzoimidazol-2-one linker could be investigated . Additionally, the compound’s potential as a novel NLRP3 inhibitor could be explored .
properties
IUPAC Name |
1-piperidin-4-ylimidazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h7,9H,1-6H2,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQKNCXIAQYUQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)imidazolidin-2-one |
Synthesis routes and methods I
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Citations
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